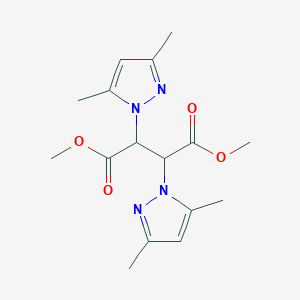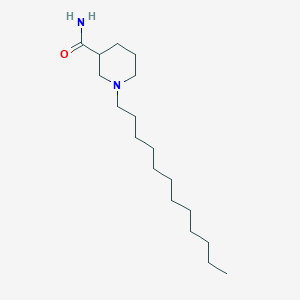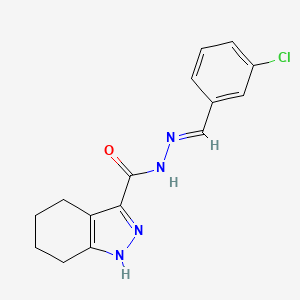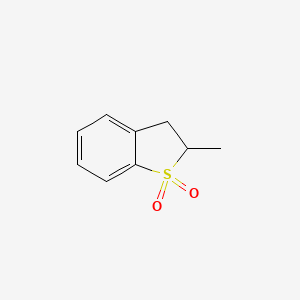
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester is a complex organic compound that features prominently in various chemical and industrial applications. This compound is characterized by its unique structure, which includes two pyrazole rings attached to a succinic acid backbone, esterified with methyl groups. The presence of the pyrazole rings imparts significant chemical reactivity and versatility, making it a valuable compound in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester typically involves the reaction of 3,5-dimethylpyrazole with succinic acid derivatives. One common method includes the esterification of succinic acid with methanol to form dimethyl succinate, followed by the nucleophilic substitution reaction with 3,5-dimethylpyrazole under acidic or basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The pyrazole rings can be oxidized to form corresponding pyrazole oxides.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole rings can be substituted with halogens or other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Corresponding alcohols.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazole structure.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole rings can form hydrogen bonds and π-π interactions with active sites, inhibiting enzyme activity or modulating receptor functions. The ester groups may also undergo hydrolysis, releasing active metabolites that contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-butane: Similar structure but with a butane backbone.
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-propane: Similar structure but with a propane backbone.
Uniqueness
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester is unique due to its succinic acid backbone, which provides additional sites for chemical modification and enhances its versatility in various applications. The presence of two pyrazole rings also increases its potential for forming stable metal complexes and interacting with biological targets.
Properties
CAS No. |
101276-05-5 |
|---|---|
Molecular Formula |
C16H22N4O4 |
Molecular Weight |
334.37 g/mol |
IUPAC Name |
dimethyl 2,3-bis(3,5-dimethylpyrazol-1-yl)butanedioate |
InChI |
InChI=1S/C16H22N4O4/c1-9-7-11(3)19(17-9)13(15(21)23-5)14(16(22)24-6)20-12(4)8-10(2)18-20/h7-8,13-14H,1-6H3 |
InChI Key |
BAAVLWJHXPSYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C(C(=O)OC)N2C(=CC(=N2)C)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11967953.png)


![3-(3-methoxyphenyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11967962.png)
![4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11967968.png)
![Benzyl (2E)-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967982.png)

![DI(Tert-butyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967999.png)




![3-cyclohexyl-4-[[2-(trifluoromethyl)benzylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11968022.png)
